molecular formula C16H13N5S2 B5846409 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

Cat. No. B5846409
M. Wt: 339.4 g/mol
InChI Key: KKEUXIBJGFLMMP-UHFFFAOYSA-N
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Description

2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H13N5S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is 339.06123778 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including CBKinase1_008683, have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against various bacteria, fungi, and other pathogens. CBKinase1_008683 may serve as a potential lead compound for developing novel antimicrobial agents .

Anticancer Potential

CBKinase1_008683 exhibits anticancer activity, making it a promising candidate for cancer therapy. Studies have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Researchers are investigating its mechanism of action and potential synergies with existing chemotherapeutic agents .

Antioxidant Properties

Thiazoles, including CBKinase1_008683, possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. CBKinase1_008683 may contribute to cellular health by reducing oxidative stress .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. CBKinase1_008683 has been studied for its anti-inflammatory potential. Researchers are exploring its impact on inflammatory pathways and its ability to modulate immune responses .

Neuroprotective Applications

Thiazole derivatives, including CBKinase1_008683, have shown neuroprotective effects. These compounds may help prevent neurodegenerative diseases by preserving neuronal function and reducing oxidative stress in the brain .

Antiviral Activity

CBKinase1_008683 may exhibit antiviral properties. Researchers are investigating its efficacy against specific viruses, including HIV and herpes simplex virus. Understanding its mode of action could lead to the development of novel antiviral drugs .

Other Potential Applications

Beyond the mentioned fields, CBKinase1_008683 might have applications in drug design, catalysis, and materials science. Its unique chemical structure opens up possibilities for diverse uses .

Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-22). IntechOpen. DOI: 10.5772/intechopen.93037

properties

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S2/c1-21-15(11-5-4-8-17-9-11)19-20-16(21)22-10-14-18-12-6-2-3-7-13(12)23-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEUXIBJGFLMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.